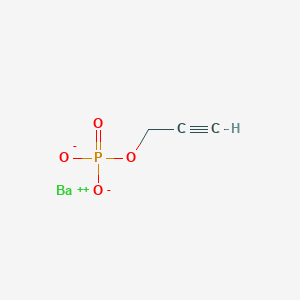
Barium(2+);prop-2-ynyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium(2+);prop-2-ynyl phosphate can be synthesized through a reaction between barium hydroxide and prop-2-ynyl phosphoric acid. The process involves dissolving barium hydroxide in water to form a solution, followed by the addition of prop-2-ynyl phosphoric acid. The mixture is stirred for several hours at room temperature, and the resulting precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);prop-2-ynyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate derivatives, while reduction reactions may produce simpler phosphates.
Aplicaciones Científicas De Investigación
. Some of its notable applications include:
Chemistry: The compound is used in the synthesis of other compounds, such as barium titanate, which has applications in the field of electronics.
Biology: It has been studied for its antimicrobial properties, making it a potential candidate for use in antimicrobial treatments.
Medicine: The compound has shown potential in the treatment of osteoporosis due to its effect on bone metabolism.
Industry: Barium(2+);prop-2-ynyl phosphate is used in the production of materials with specific properties, such as high dielectric constants.
Mecanismo De Acción
The mechanism of action of barium(2+);prop-2-ynyl phosphate is not fully understood. it is believed to work by inhibiting the growth of bacteria and other microorganisms. It has also been shown to have an effect on bone metabolism, increasing bone density and reducing the risk of fractures. The molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to barium(2+);prop-2-ynyl phosphate include:
Barium metaphosphate: An inorganic substance with the molecular formula Ba(PO3)2, known for its use in glass production.
Barium phosphate: Used in various applications, including as a contrast agent in micro-computed tomography.
Uniqueness
This compound is unique due to its specific combination of barium and prop-2-ynyl phosphate, which imparts distinct properties and potential applications. Its solubility in water and antimicrobial properties set it apart from other similar compounds.
Propiedades
IUPAC Name |
barium(2+);prop-2-ynyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O4P.Ba/c1-2-3-7-8(4,5)6;/h1H,3H2,(H2,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESRCHZVSZBEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)([O-])[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BaO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)
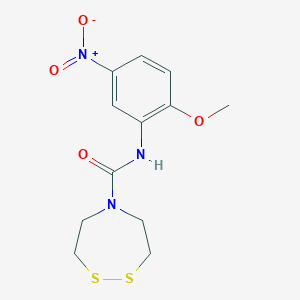
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)
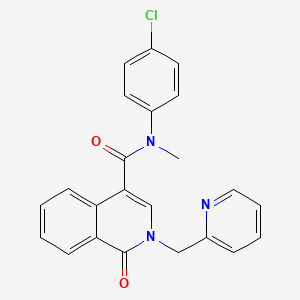
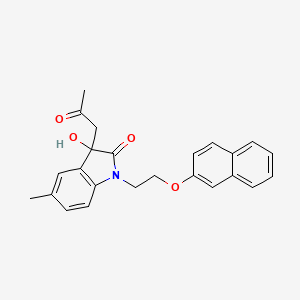

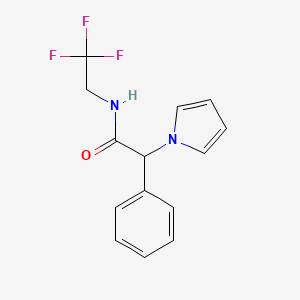

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2589311.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)
